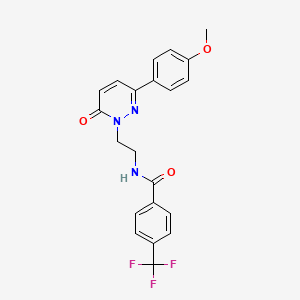

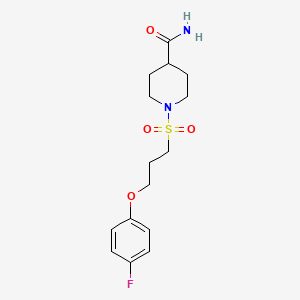

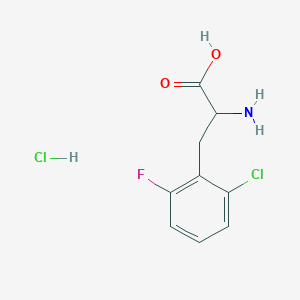

![molecular formula C19H21NO5S B2369211 Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate CAS No. 446833-36-9](/img/structure/B2369211.png)

Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The exact molecular structure of “Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can vary widely depending on the specific compound and conditions. For example, in 2018, Mantellini explored that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of different thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen

Fluorescent Dyes Synthesis

Research indicates that derivatives of ethyl 2-acetamido thiophenes, such as ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, have been synthesized and used to create novel styryl dyes. These dyes show fluorescence in solution and have been applied in dyeing polyester materials (Rangnekar & Sabnis, 2007).

Potential Schistosomicidal Agents

Ethyl 2-acetamido thiophene derivatives have been studied for their potential use as schistosomicidal agents. The reaction of such derivatives with various compounds, including thiophenol, has led to the creation of new compounds with potential biological activity (El-kerdawy et al., 1989).

Antimicrobial Agents

A study on ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives has shown promising results in vitro for antimicrobial activity. Some compounds have exhibited potency greater than standard drugs against specific fungal species (Mabkhot et al., 2015).

Synthesis of Poly Substituted 3-Aminothiophenes

Poly substituted 3-aminothiophenes have been synthesized using a one-pot protocol involving ethyl bromoacetate and exploring the chemistry of thiophenes with various functional groups (Chavan et al., 2016).

Potential Antiproliferative Agents

Novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, have been synthesized and tested for their antiproliferative activity. These compounds showed significant activity against breast and colon cancer cell lines (Ghorab et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Thiophene and its derivatives continue to be an area of active research due to their wide range of applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore new synthesis methods, applications, and derivatives of thiophene.

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-5-24-19(23)16-12(3)17(13(4)21)26-18(16)20-15(22)10-25-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYVFBIDNONQBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

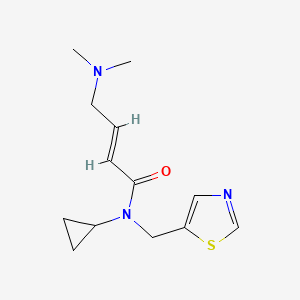

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)

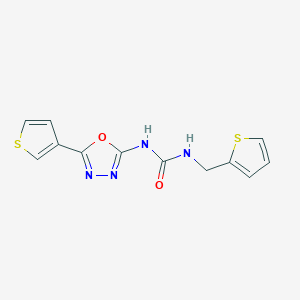

![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

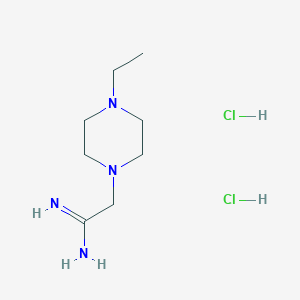

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)